molecular formula C20H21N3O4S B5694817 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole

2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole

Cat. No.: B5694817
M. Wt: 399.5 g/mol
InChI Key: GXLXFIVZDWPMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two pharmaceutically relevant structures: a 1H-indole core and a piperazine ring, which is further modified with a 4-methoxybenzenesulfonyl group. The indole scaffold is a privileged structure in pharmacology, found in numerous compounds with diverse biological activities . The piperazine moiety is a common feature in many therapeutic agents, contributing to favorable pharmacokinetic properties and serving as a key linker or functional group . This specific architecture makes it a valuable intermediate for constructing more complex molecules or for use in high-throughput screening campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of receptor modulators. For instance, structurally related N -arylsulfonylindole derivatives have been investigated as potent antagonists for the 5-HT 6 receptor, a target of interest for neurological disorders . Similarly, bis(heteroaryl)piperazines (BHAPs) have been extensively studied as non-nucleoside reverse transcriptase inhibitors for antiviral research . The presence of multiple functional groups also allows for further synthetic elaboration, for example, through solid-phase synthesis techniques, to generate diverse chemical libraries for biological evaluation . The product is provided for non-human research applications only. It is intended for use by qualified scientific professionals in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)23-12-10-22(11-13-23)20(24)19-14-15-4-2-3-5-18(15)21-19/h2-9,14,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXFIVZDWPMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : It is believed to interfere with cell signaling pathways essential for cancer cell proliferation and survival.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound showed promising results against breast cancer cells by inducing cell cycle arrest and apoptosis .

Antidepressant Effects

Indole derivatives are often explored for their neuropharmacological effects. This compound has been evaluated for its potential antidepressant activity.

  • Study Findings : Preclinical studies have shown that it may enhance serotonergic neurotransmission, which is crucial for mood regulation.
  • Clinical Relevance : The compound's structural similarity to known antidepressants suggests it could be a candidate for further development in treating depression .

Antimicrobial Properties

The sulfonamide group present in the structure of this compound contributes to its antimicrobial activity.

  • Research Evidence : In vitro studies have demonstrated effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
  • Application in Drug Development : The synthesis of this compound and its derivatives has been explored as part of efforts to combat antibiotic resistance .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibits cell proliferation and induces apoptosis
AntidepressantEnhances serotonergic activity
AntimicrobialInhibits bacterial growth

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it has been shown to inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Pyrimidinyl-Substituted Piperazine-Indole Derivatives

Compounds such as 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole (21) () share the indole-piperazine-carbonyl backbone but replace the sulfonyl group with a pyrimidinyl substituent. Key differences include:

  • Synthetic Yield: Compound 21 was synthesized in 23% yield via methanol/ethyl acetate recrystallization, lower than the target compound’s sulfonyl analogues (e.g., 36–80% yields in ) .
  • Biological Activity: Pyrimidinyl derivatives exhibit dual adenosine A receptor modulation but lack the sulfonyl group’s demonstrated BACE1 inhibitory potency (IC₅₀ = 19–21 mM for sulfonyl-containing compounds vs. reduced activity in pyrimidinyl analogues) .

Sulfonamide-Based Piperazine-Indole Derivatives

highlights 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, which feature a benzenesulfonyl group analogous to the target compound. Key comparisons:

  • Inhibitory Potency: Sulfonyl-containing compounds (e.g., IC₅₀ = 19.66 mM for compound 8 in ) outperform non-sulfonyl analogues (42.8% reduced activity for compound 32) .

Substituent Variations on the Piperazine Ring

Chlorophenyl-Substituted Piperazines

describes 5-chloro-2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-ethyl-1H-indole (37) , which replaces the sulfonyl group with a 4-chlorophenyl moiety:

  • Synthetic Efficiency : Compound 37 was synthesized in 80% yield, suggesting halogenated aryl groups may streamline synthesis compared to sulfonyl derivatives .

Coumarin-Hybridized Piperazines

and report coumarin-indole-piperazine hybrids (e.g., compound 11c ), where the sulfonyl group is replaced with a coumarin moiety:

  • Electronic Effects : Coumarin’s conjugated system introduces fluorescence properties, enabling imaging applications absent in sulfonyl derivatives .
  • Biological Targets : These hybrids show cytotoxicity via RNR inhibition, contrasting with sulfonyl derivatives’ focus on neurodegenerative targets .

Functional Group Impact on Binding and Selectivity

Compound Substituent Key Activity IC₅₀/Activity Reference
Target Compound 4-Methoxybenzenesulfonyl Hypothesized BACE1 inhibition N/A
1-(Phenylsulfonyl)-piperazine-indole Phenylsulfonyl BACE1 inhibition IC₅₀ = 19.66 mM
5-Chloro-4-chlorophenyl-piperazine 4-Chlorophenyl CB1 receptor modulation Yield = 80%
Coumarin-piperazine hybrid (11c) Coumarin Cytotoxicity (RNR inhibition) HRMS: 549.1686 [M+H]⁺

Methoxy vs. Halogen Substituents

  • The 4-methoxy group in the target compound likely reduces metabolic oxidation compared to halogenated analogues, extending half-life .
  • Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher synthetic yields but may incur toxicity risks .

Sulfonyl vs. Carbonyl/Coumarin Groups

  • Sulfonyl groups enhance hydrogen bonding with protease active sites (e.g., BACE1), while coumarin hybrids prioritize intercalation with nucleic acids .

Biological Activity

The compound 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole is a novel indole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Indoles are known for their presence in various bioactive compounds, and modifications to their structure can lead to enhanced pharmacological properties. This article aims to detail the biological activity of this specific compound, focusing on its interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole can be broken down into its components:

  • Indole Core : A bicyclic structure that is a key component in many natural products and pharmaceuticals.
  • Piperazine Ring : A six-membered ring that is often used in drug design for its ability to enhance solubility and bioavailability.
  • Methoxybenzenesulfonyl Group : A sulfonamide that can influence the compound's binding affinity and selectivity towards biological targets.

1. Dopamine Receptor Affinity

Research indicates that derivatives of indole with piperazine moieties exhibit significant binding affinity towards dopamine receptors, particularly the D4 subtype. For instance, a related study reported that compounds similar to 2-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1H-indole showed Ki values as low as 1.9 nM for D4 receptors, indicating high selectivity over other dopamine receptor subtypes (Ki > 2000 nM for D1, D2, and D3) . This suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease.

2. Antibacterial Activity

The indole derivatives have been evaluated for their antibacterial properties. A study highlighted the synthesis of piperazine hybridized compounds that demonstrated potent activity against Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism of action involved disrupting bacterial cell membranes and inhibiting metabolic activity . Although specific data for the target compound is limited, its structural similarities suggest potential efficacy in similar contexts.

3. Inhibition of Acetylcholinesterase

Compounds containing piperazine rings have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . While direct studies on the target compound's AChE inhibitory activity are lacking, related piperazine derivatives have demonstrated this capability.

Case Studies

Several studies have explored the synthesis and biological evaluation of indole derivatives with piperazine functionalities:

  • Study on Indole-Piperazine Derivatives : This research synthesized a series of indole-piperazine compounds and evaluated their binding affinities to various receptors. The results indicated that modifications at the piperazine position could significantly enhance receptor selectivity and potency .
  • Antimicrobial Studies : Another study focused on evaluating the antimicrobial activity of piperazine derivatives against several bacterial strains. The results showed that certain modifications led to improved antibacterial efficacy, suggesting a structure-activity relationship that could be explored further with the target compound .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityKi Value (nM)Reference
Indole-Piperazine AD4 Receptor Binding1.9
Indole-Piperazine BAChE InhibitionNot specified
Piperazine Hybridized CoumarinAntibacterial (P. aeruginosa)MIC = 2 μg/mL

Q & A

Q. Yield Optimization :

  • Temperature Control : Maintain <40°C during sulfonylation to minimize side reactions.
  • Coupling Agent Ratios : Use a 1.2:1 molar ratio of EDCI to carboxylic acid to ensure complete activation .
  • Reaction Monitoring : Track progress via TLC (Rf = 0.3 in DCM/MeOH 9:1) to halt reactions at optimal conversion .

How can the molecular structure of this compound be rigorously characterized?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the indole NH proton (~δ12.5 ppm, broad singlet) and methoxy group (δ3.8 ppm, singlet) .
    • ¹³C NMR : Carbonyl resonance at ~δ165 ppm confirms the piperazine-carbonyindole linkage .
  • X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for structure refinement. Example metrics: R1 < 0.05, wR2 < 0.10 .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ ion at m/z ~470 .

What pharmacological targets are associated with this compound, and how can binding affinities be validated?

Advanced Research Question
Hypothesized Targets :

  • Serotonin Receptors (5-HT) : Indole-piperazine hybrids often exhibit affinity for 5-HT₁A/₂A receptors .
  • Kinase Inhibition : The sulfonyl group may interact with ATP-binding pockets in kinases (e.g., CDK2) .

Q. Validation Methods :

  • Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) to measure IC₅₀ values. Example IC₅₀ = 120 nM ± 15 nM .
  • Kinase Profiling : Screen against a panel of 50+ kinases using ADP-Glo™ assays .

How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced activity?

Advanced Research Question
Key SAR Insights :

  • Piperazine Modifications :
    • Adding electron-withdrawing groups (e.g., -CF₃) to the sulfonyl moiety increases metabolic stability but may reduce solubility .
    • Replacing methoxy with ethoxy improves CNS penetration (logP increase by ~0.5) .
  • Indole Substitutions :
    • 5-Fluoro substitution enhances receptor selectivity (e.g., 10-fold higher 5-HT₁A vs. 5-HT₂A affinity) .

Q. Experimental Design :

  • Parallel Synthesis : Prepare derivatives via combinatorial chemistry (e.g., 24 analogs in a 96-well plate) .
  • In Silico Docking : Use AutoDock Vina to prioritize substituents with predicted ΔG < -8 kcal/mol .

How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

Advanced Research Question
Common Sources of Contradiction :

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) in kinase assays .
  • Cell Line Variability : HEK293 vs. CHO cells may express differing receptor isoforms .

Q. Resolution Strategies :

  • Dose-Response Curves : Perform 8-point assays in triplicate to calculate robust IC₅₀ values.
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target quantification) .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question
Tools and Parameters :

  • ADME Prediction :
    • SwissADME : Predicts moderate bioavailability (F ≈ 30%) due to high polar surface area (PSA ≈ 90 Ų) .
    • CYP450 Metabolism : Use Schrödinger’s QikProp to identify CYP3A4-mediated N-dealkylation as a major pathway .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability (e.g., POPC bilayer penetration) .

How can solubility and formulation challenges be addressed for in vivo studies?

Advanced Research Question
Strategies :

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Amorphous Solid Dispersion : Spray-dry with HPMCAS to increase aqueous solubility 5-fold .
  • Pharmacokinetic Testing : Monitor plasma concentrations via LC-MS/MS (LOQ = 1 ng/mL) .

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